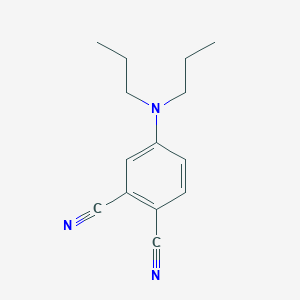
2-(2-Methylprop-1-en-1-yl)-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylprop-1-en-1-yl)-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This particular compound features a methylprop-1-en-1-yl group attached to the second carbon of the indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylprop-1-en-1-yl)-1H-indene can be achieved through several methods. One common approach involves the alkylation of indene with 2-methylprop-1-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indene, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylprop-1-en-1-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated indenes, nitroindenes, sulfonated indenes.
Scientific Research Applications
2-(2-Methylprop-1-en-1-yl)-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Methylprop-1-en-1-yl)-1H-indene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The specific pathways and targets depend on the functional groups present and the overall structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methylprop-1-en-1-ylbenzene: Similar structure but lacks the fused cyclopentene ring.
2-Methylprop-1-en-1-yl-naphthalene: Contains an additional benzene ring, making it a larger and more complex molecule.
2-Methylprop-1-en-1-yl-tetrahydro-2H-pyran: Features a different ring system, leading to distinct chemical properties.
Uniqueness
2-(2-Methylprop-1-en-1-yl)-1H-indene is unique due to its indene core structure, which imparts specific reactivity and stability
Properties
CAS No. |
819871-43-7 |
|---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(2-methylprop-1-enyl)-1H-indene |
InChI |
InChI=1S/C13H14/c1-10(2)7-11-8-12-5-3-4-6-13(12)9-11/h3-8H,9H2,1-2H3 |
InChI Key |
QVGYFDOGJQMBMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC2=CC=CC=C2C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12540114.png)
![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)
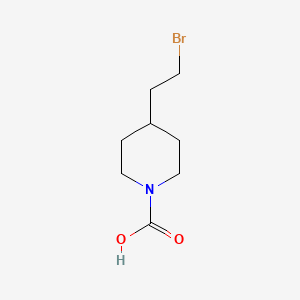
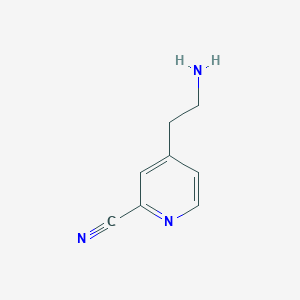
![1-[2-(Naphthalen-1-yl)ethenyl]azulene](/img/structure/B12540148.png)
![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)
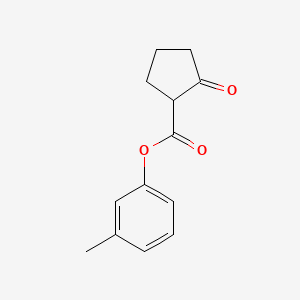
![N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12540161.png)
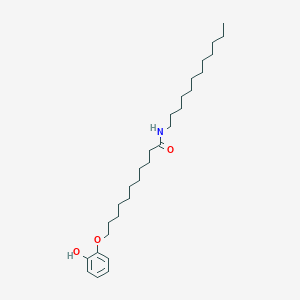
![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)

